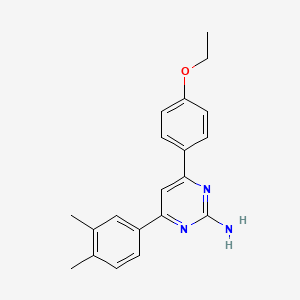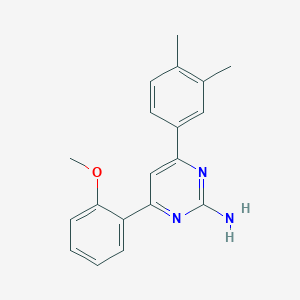
4-(3,4-Dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine, also known as 4-DMP-6-MPA, is a synthetic organic compound that is used in scientific research. It is a pyrimidine-based amine that has been widely studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.
Applications De Recherche Scientifique
4-(3,4-Dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is used in scientific research for a variety of purposes. It has been used in studies of the pharmacological and biochemical effects of drugs, in the study of the metabolism of drugs, and in the development of new drugs. It has also been used in studies of the biochemical and physiological effects of compounds on cells and tissues, and in the study of the mechanism of action of compounds.
Mécanisme D'action
The mechanism of action of 4-(3,4-Dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is not yet fully understood. It is believed that 4-(3,4-Dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine acts as an agonist of certain receptors, which results in the activation of downstream signaling pathways. This activation of downstream signaling pathways is believed to be responsible for the biochemical and physiological effects of 4-(3,4-Dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine.
Biochemical and Physiological Effects
4-(3,4-Dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as effects on the immune system, cardiovascular system, and central nervous system. It has also been shown to have anti-cancer effects, and to be effective in the treatment of certain neurological diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3,4-Dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is a useful compound for laboratory experiments due to its ability to activate downstream signaling pathways. However, it is important to note that 4-(3,4-Dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is a synthetic compound, and its effects may not be the same as those of natural compounds. In addition, it is important to consider the potential toxicity of the compound when using it in laboratory experiments.
Orientations Futures
There are a number of potential future directions for 4-(3,4-Dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine research. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in the development of new drugs. Additionally, further studies could be conducted into its potential toxicity, and its potential for use in the treatment of neurological diseases. Finally, further research could be conducted into the potential of 4-(3,4-Dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine to be used as an agonist of certain receptors, which could lead to the development of new drugs.
Méthodes De Synthèse
4-(3,4-Dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is synthesized through a multi-step process, which involves the reaction of 4-dimethylphenylhydrazine with 2-methoxyphenylhydrazine, followed by the reaction of the resulting hydrazone with a secondary amine. The final product is a pyrimidine-based amine.
Propriétés
IUPAC Name |
4-(3,4-dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-12-8-9-14(10-13(12)2)16-11-17(22-19(20)21-16)15-6-4-5-7-18(15)23-3/h4-11H,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTRPWONBFHQAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







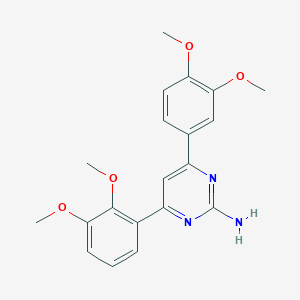


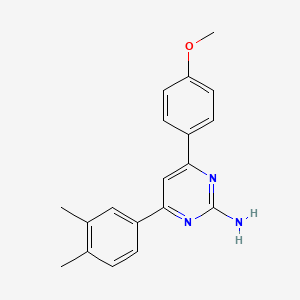
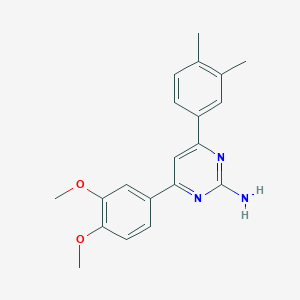
![2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B6348055.png)
